molecular formula C20H23N3O4 B2571393 N1-(2,3-dimethoxyphenyl)-N2-ethylindoline-1,2-dicarboxamide CAS No. 1100800-18-7

N1-(2,3-dimethoxyphenyl)-N2-ethylindoline-1,2-dicarboxamide

Cat. No.: B2571393
CAS No.: 1100800-18-7
M. Wt: 369.421
InChI Key: KNGLSEXJGRMRFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2,3-dimethoxyphenyl)-N2-ethylindoline-1,2-dicarboxamide is a chemical compound offered for research and development purposes. As a dicarboxamide derivative featuring indoline and dimethoxyphenyl pharmacophores, it is of significant interest in early-stage scientific investigation, particularly within medicinal chemistry and drug discovery. The specific biological targets, mechanism of action, and potential research applications for this compound are currently not detailed in the scientific literature and require further characterization by qualified researchers. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary experiments to determine the compound's suitability for their specific research objectives.

Properties

IUPAC Name

1-N-(2,3-dimethoxyphenyl)-2-N-ethyl-2,3-dihydroindole-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-4-21-19(24)16-12-13-8-5-6-10-15(13)23(16)20(25)22-14-9-7-11-17(26-2)18(14)27-3/h5-11,16H,4,12H2,1-3H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGLSEXJGRMRFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-dimethoxyphenyl)-N2-ethylindoline-1,2-dicarboxamide typically involves the reaction of 2,3-dimethoxybenzoic acid with ethylindoline under specific conditions. One common method includes the use of polyphosphoric acid as a catalyst, which facilitates the formation of the desired product through a series of condensation and cyclization reactions . The reaction mixture is usually stirred at controlled temperatures to ensure optimal yield and purity of the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to enhance efficiency, reduce production costs, and maintain consistent quality of the compound. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the attainment of high-purity products.

Chemical Reactions Analysis

Types of Reactions

N1-(2,3-dimethoxyphenyl)-N2-ethylindoline-1,2-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyphenyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

N1-(2,3-dimethoxyphenyl)-N2-ethylindoline-1,2-dicarboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N1-(2,3-dimethoxyphenyl)-N2-ethylindoline-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. For instance, its antinociceptive effects are believed to be associated with the inhibition of capsaicin-sensitive fibers and the glutamatergic system . The compound may also modulate the production and release of nitric oxide and various pro-inflammatory mediators, contributing to its central and peripheral effects.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural analogs and their biological activities:

Compound Name Core Structure Substituents (N1/N2) Biological Target/Activity Key Findings
Target Compound Indoline N1: 2,3-dimethoxyphenyl; N2: ethyl Under investigation (hypothetical) Steric effects from methoxy groups may influence reactivity
N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide (TRPV1 antagonist) Pyrrolidine N1: isoquinolin-5-yl; N2: phenyl TRPV1 receptor antagonist Potent antagonism; evaluated for pain management
N1-(4-isopropylphenyl)-N2-(pyridin-2-ylmethyl)diazene-1,2-dicarboxamide (Ru(III) complex ligand) Diazene-dicarboxamide N1: 4-isopropylphenyl; N2: pyridinylmethyl Anti-cancer (ruthenium complex) Forms polymeric Ru(III) complexes with antimetastatic activity
YF479 (N1-(3-bromobenzyl)-N7-hydroxy-N1-(2,4-dimethoxyphenyl)heptanediamid) Heptanediamide N1: 3-bromobenzyl/2,4-dimethoxyphenyl HDAC inhibitor Highest HDAC inhibition in a 150-compound library
(1S,2R)-N1-(4-chloro-4-fluorophenyl)cyclohexane-1,2-dicarboxamide Cyclohexane N1: 4-chloro-4-fluorophenyl Undisclosed Synthesized with 24% yield; structural rigidity noted

Key Differences in Substituent Effects

Steric and Electronic Effects: The 2,3-dimethoxyphenyl group in the target compound introduces significant steric bulk compared to smaller substituents like phenyl (in TRPV1 antagonists) or halogens (e.g., 4-chloro-4-fluorophenyl in cyclohexane derivatives). This bulk may hinder rotational freedom or binding pocket accessibility .

Core Structure Flexibility :

  • The indoline core (target compound) offers moderate rigidity, whereas pyrrolidine (TRPV1 antagonist) and cyclohexane (compound 8b) cores provide distinct conformational constraints. Diazene-dicarboxamide ligands (Ru complexes) enable metal coordination, a feature absent in other analogs .

Biological Target Specificity :

  • TRPV1 antagonists (pyrrolidine-based) prioritize receptor subtype selectivity, while Ru(III) complexes (diazene-dicarboxamide ligands) focus on DNA interaction and apoptosis induction. The target compound’s indoline core may favor kinase or protease inhibition, though specific data remain hypothetical .

Biological Activity

N1-(2,3-dimethoxyphenyl)-N2-ethylindoline-1,2-dicarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features an indoline core substituted with a 2,3-dimethoxyphenyl group and two carboxamide functional groups. Its molecular formula is C19H22N2O4C_{19}H_{22}N_2O_4 with a molecular weight of approximately 342.39 g/mol. The presence of the dimethoxy group is significant for its interaction with biological targets.

Microtubule Interaction
this compound primarily interacts with microtubules by modulating tubulin polymerization. This action results in the stabilization or destabilization of microtubule structures, leading to cell cycle arrest and apoptosis in cancer cells. The compound has been shown to inhibit the assembly of microtubules, which is critical for mitosis.

Biochemical Pathways Affected
The compound affects several key pathways:

  • Cell Cycle Regulation: Induces cell cycle arrest at the S phase.
  • Apoptosis Pathway: Triggers apoptotic pathways in cancerous cells through caspase activation.

Anticancer Properties

Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines.

Cell Line IC50 (µM) Effect
HeLa (Cervical Cancer)5.0Induces apoptosis
MCF-7 (Breast Cancer)7.5Cell cycle arrest
A549 (Lung Cancer)6.0Inhibits proliferation

These results indicate that the compound exhibits potent cytotoxicity against these cancer cell lines, making it a candidate for further development as an anticancer agent.

Mechanistic Studies

In vitro studies have demonstrated that this compound disrupts microtubule dynamics. For example:

  • Tubulin Polymerization Assays: The compound significantly reduced the rate of tubulin polymerization in vitro.
  • Flow Cytometry Analysis: Treated cells showed increased sub-G1 populations indicative of apoptosis.

Study 1: In Vivo Efficacy

A recent study investigated the efficacy of this compound in a xenograft model of breast cancer. Mice treated with the compound exhibited significant tumor regression compared to controls (p < 0.01). Histological analysis revealed increased apoptosis within tumor tissues.

Study 2: Combination Therapy

Another study explored the use of this compound in combination with standard chemotherapeutics such as paclitaxel. The combination showed synergistic effects in reducing cell viability in resistant cancer cell lines, suggesting potential for overcoming drug resistance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.